Home > Products > Screening Compounds P133710 > 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride - 902135-91-5

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

Catalog Number: EVT-287728
CAS Number: 902135-91-5
Molecular Formula: C16H18Cl3N5O2
Molecular Weight: 418.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AT7519 is an ATP-competitive inhibitor of cyclin-dependent kinases (Cdks) with IC50 values of 210, 47, 100, 13, 170, and <10 nM for Cdk1, 2, 4, 5, 6, and 9, respectively. It is less potent against Cdk3 and Cdk7 and inactive against non-Cdk kinases save for GSK3β (IC50 = 89 nM). AT7519 demonstrates antiproliferative activity against a wide variety of human tumor cell lines (IC50s = 40-940 nM in vitro), inhibiting cell cycle progression and inducing apoptosis, and prevents tumor growth in human tumor xenograft models. AT7519 induces activation of GSK3β by down-regulating GSK3β phosphorylation, which contributes to AT7519-induced apoptosis.
A potent inhibitor of several CDK family members
AT-7519 is an orally bioavailable small molecule CDK inhibitor with potential antineoplastic activity. AT7519M selectively binds to and inhibits cyclin dependent kinases (CDKs), which may result in cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are serine/theronine kinases involved in regulation of the cell cycle and may be overexpressed in some types of cancer cells.
Source and Classification

The compound is identified by several databases, including PubChem with the CAS Number 1219795-53-5 and ChEBI with the identifier CHEBI:91326 . It falls under the category of small organic molecules, specifically designed as a kinase inhibitor, which plays a crucial role in cell cycle regulation and cancer therapy.

Synthesis Analysis

The synthesis of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps:

  1. Formation of the Pyrazole Ring: The initial step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
  2. Amidation: The introduction of the 2,6-dichlorobenzamido group is achieved through acylation reactions, where 2,6-dichlorobenzoyl chloride reacts with the pyrazole derivative.
  3. Piperidine Substitution: The piperidine moiety is introduced via nucleophilic substitution, where piperidine reacts with an activated form of the pyrazole derivative.
  4. Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Key parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity during synthesis. Typical solvents include dimethyl sulfoxide or ethanol, and reactions may require reflux conditions or microwave assistance for efficiency.

Molecular Structure Analysis

The molecular structure of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride can be described as follows:

  • Molecular Formula: C15_{15}H17_{17}Cl2_{2}N4_{4}O
  • Molecular Weight: Approximately 348.23 g/mol
  • Structural Features:
    • A pyrazole ring system providing aromatic stability.
    • A dichlorobenzamide substituent that enhances biological activity through specific interactions with target proteins.
    • A piperidine ring that contributes to solubility and binding affinity.

The compound's three-dimensional conformation can be analyzed through X-ray crystallography or computational modeling to predict its interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride includes:

  1. Nucleophilic Substitution Reactions: The piperidine nitrogen can act as a nucleophile in various chemical transformations.
  2. Acid-Base Reactions: The presence of amide groups allows for protonation/deprotonation under acidic or basic conditions.
  3. Potential Hydrolysis: Under certain conditions, the amide bond may undergo hydrolysis to yield corresponding carboxylic acids.

These reactions are essential for understanding its stability and reactivity in biological systems.

Mechanism of Action

The mechanism of action for 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride primarily involves inhibition of cyclin-dependent kinases (CDKs). By binding to the ATP-binding site of CDKs, this compound disrupts their activity, leading to cell cycle arrest in cancerous cells. This inhibition is crucial for preventing tumor proliferation and promoting apoptosis.

Studies have shown that this compound exhibits selectivity towards specific CDK isoforms, which can minimize side effects while maximizing therapeutic efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide but less soluble in non-polar solvents.
  • Melting Point: The melting point range is generally reported between 180°C to 190°C.

These properties are significant for formulation development in pharmaceutical applications.

Applications

The primary applications of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride are found in:

  1. Cancer Therapy: As a cyclin-dependent kinase inhibitor, it is being investigated for its potential use in treating various cancers by halting cell division.
  2. Research Tool: Utilized in laboratory settings to study cell cycle regulation and kinase signaling pathways.
  3. Drug Development: Serves as a lead compound for further modifications aimed at enhancing potency and selectivity against specific cancer types.
Fragment-Based Drug Design &amp; Structure-Activity Relationship (SAR) Optimization of 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide Hydrochloride

Fragment Screening Strategies for Cyclin-Dependent Kinase (CDK) Inhibition

Fragment-based drug discovery (FBDD) was pivotal in identifying the core scaffolds leading to 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride (AT7519). Initial screening against CDK2 yielded >30 synthetically tractable fragment hits with high ligand efficiency. These fragments typically exhibited low molecular weight (<250 Da) and moderate binding affinity (IC₅₀: 100–500 μM), serving as efficient starting points for optimization. The indazole fragment (compound 6 in primary literature) demonstrated critical hydrogen-bonding interactions with the kinase hinge region (Leu83), establishing a pharmacophoric foundation for further elaboration [1].

Table 1: Key Fragment Hits Leading to AT7519 Development

Fragment StructureCDK2 IC₅₀ (μM)Ligand Efficiency (LE)Critical Interactions
Indazole derivative3800.45H-bond with Leu83
Aminopyrazole2200.48H-bond with Glu81
Piperidine scaffold>5000.42Hydrophobic pocket fill

Hit-to-lead optimization involved merging fragments that occupied distinct subpockets of the ATP-binding site. The aminopyrazole moiety was integrated with the piperidine scaffold to enhance vectorial reach into the ribose pocket, while the dichlorobenzamido group addressed hydrophobic regions near the gatekeeper residue [1] [4]. This strategy balanced binding affinity with physicochemical properties critical for cellular activity.

X-ray Crystallographic Insights into ATP-Binding Site Interactions

X-ray cocrystal structures (≤2.1 Å resolution) of AT7519-bound CDK2 revealed atomic-level insights into its inhibitory mechanism. The pyrazole-3-carboxamide core forms a bidentate hydrogen bond with the hinge region residue Leu83, while the piperidinyl group occupies the deep hydrophobic pocket near Asp86. Notably, the 2,6-dichlorobenzamido substituent orients toward solvent-exposed regions, minimizing steric clashes while enhancing hydrophobic contacts with Phe82 [1].

Table 2: Key Protein-Ligand Interactions in CDK2/AT7519 Cocrystal Structure

ResidueInteraction TypeDistance (Å)Energetic Contribution (ΔG, kcal/mol)
Leu83H-bond (backbone)2.1-1.8
Glu81Water-mediated H-bond2.8-0.9
Phe82π-π stacking3.5-1.2
Asp86Salt bridge3.0-2.1

The protonated piperidinyl nitrogen forms a critical salt bridge with Asp86, contributing ~40% of the total binding energy (-2.1 kcal/mol). Water-mediated hydrogen bonds between the carboxamide carbonyl and Glu81 further stabilize the complex. These structural insights guided rational modifications to optimize affinity, such as enforcing coplanarity between the pyrazole and benzamido groups to maximize π-π stacking with Phe82 [1].

Role of Pyrazole Core Modifications in Enhancing CDK Isoform Selectivity

Systematic SAR studies on the pyrazole core revealed its centrality in conferring CDK isoform selectivity. Retaining the N1-unsubstituted pyrazole was crucial for CDK2 hinge binding, as N1-alkylation abolished hydrogen bonding with Leu83. Modifications at C4 significantly influenced potency:

  • C4-Amino Group Replacement: Acylation (e.g., benzamido) enhanced CDK2/CDK9 selectivity >10-fold over CDK4 [1]
  • C5-Methyl Substitution: Reduced CDK1/2 potency by 5-fold due to steric clash with Thr14
  • Ring Expansion to Pyrimidine: Diminished CDK5 affinity (IC₅₀ >1,000 nM) but improved CDK9 inhibition

Table 3: SAR of Pyrazole Modifications on CDK Selectivity

Pyrazole ModificationCDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)Selectivity Ratio (CDK9/CDK2)
None (AT7519)47<100.21
N1-Methyl>1,000>1,000-
C5-Methyl310450.15
C4-Naphthamido2980.28

Optimal selectivity for CDK9 (IC₅₀ <10 nM) was achieved by preserving the C4-benzamido linkage and N1-H tautomerism. Molecular dynamics simulations indicated that the pyrazole core dynamically adapts to CDK9's larger ATP pocket, explaining its enhanced inhibition compared to CDK1/2 [1] [6].

Impact of 2,6-Dichlorobenzamido Substituent on Binding Affinity and Cellular Penetration

The 2,6-dichlorobenzamido group is a masterstroke of molecular design, conferring dual advantages in target binding and cellular pharmacokinetics. Ortho-chloro substituents induce ~30° dihedral rotation, positioning the aryl ring perpendicular to the pyrazole plane. This configuration optimally fills a hydrophobic cleft lined by Phe80, Val18, and Lys33, improving binding affinity by ~15-fold versus unsubstituted benzamido analogs (ΔG = -0.8 kcal/mol) [4].

Beyond affinity, the dichloro motif profoundly impacts cellular penetration:

  • Lipophilicity Modulation: LogD₇.₄ increased from 1.2 (unsubstituted) to 2.4 (2,6-dichloro), enhancing membrane diffusion
  • Metabolic Stability: Ortho-chlorines block cytochrome P450-mediated oxidation at the benzamido ring
  • Solubility Maintenance: Despite higher hydrophobicity, crystalline hydrochloride salt achieves >40 mg/mL solubility in aqueous buffers

Table 4: Physicochemical Impact of Benzamido Substitutions

SubstituentCDK2 Kᵢ (nM)LogD₇.₄Caco-2 Papp (×10⁻⁶ cm/s)HepClear (mL/min/kg)
2,6-diCl132.4288.2
2-Cl751.92215.7
4-Cl2101.81918.3
H (unsubst.)4801.21424.9

The 2,6-dichloro configuration balanced high cellular permeability (Caco-2 Papp = 28 × 10⁻⁶ cm/s) with moderate hepatic clearance (8.2 mL/min/kg), enabling tumor tissue accumulation at therapeutic levels in xenograft models [1].

Properties

CAS Number

902135-91-5

Product Name

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride

Molecular Formula

C16H18Cl3N5O2

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H

InChI Key

PAOFPNGYBWGKCO-UHFFFAOYSA-N

SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AT7519; AT-7519; AT 7519; AT-7519 HCl.

Canonical SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.